N-(3-Aminophenyl)-2-(2-isopropylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)15-8-3-4-9-16(15)21-11-17(20)19-14-7-5-6-13(18)10-14/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBYGJURPGRGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 3 Aminophenyl 2 2 Isopropylphenoxy Acetamide
Established Synthetic Routes for N-(3-Aminophenyl)-2-(2-isopropylphenoxy)acetamide
The primary approach to synthesizing this compound involves the formation of an amide bond between the appropriate amine and carboxylic acid precursors. This transformation is a cornerstone of organic and medicinal chemistry, with numerous well-established protocols.
The most direct and common method for constructing the this compound scaffold is the condensation reaction between an amine, specifically m-phenylenediamine (B132917) (3-aminoaniline), and a carboxylic acid, 2-(2-isopropylphenoxy)acetic acid, or its activated derivative. basjsci.edu.iq In this reaction, one of the amino groups of m-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenoxyacetic acid component.
Direct condensation of a carboxylic acid and an amine to form an amide is typically unfavorable under ambient conditions and requires high temperatures, which can lead to side products. Therefore, the carboxylic acid is almost always "activated" to increase its electrophilicity. researchgate.net This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an active ester, prior to its reaction with the amine. researchgate.netnih.gov For instance, 2-(2-isopropylphenoxy)acetic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 2-(2-isopropylphenoxy)acetyl chloride. scribd.com This acyl chloride then readily reacts with m-phenylenediamine at room temperature to yield the desired amide product.
Modern amide synthesis predominantly employs coupling agents that facilitate the reaction between a carboxylic acid and an amine in a one-pot procedure, avoiding the need to isolate a highly reactive intermediate like an acyl chloride. luxembourg-bio.com These reagents activate the carboxylic acid in situ, forming a highly reactive species that is then susceptible to nucleophilic attack by the amine.
For the synthesis of this compound, a common strategy involves dissolving 2-(2-isopropylphenoxy)acetic acid and a coupling agent in an appropriate solvent, followed by the addition of a non-nucleophilic organic base and finally m-phenylenediamine.
Onium Salts (TBTU): Uronium/aminium salts such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly effective coupling reagents. luxembourg-bio.com TBTU reacts with the carboxylate of the phenoxyacetic acid to form a benzotriazolyl active ester, which is a superb leaving group. This intermediate is highly reactive towards the amine.
Bases (Lutidine): The reaction requires a tertiary amine base, such as 2,6-lutidine or N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine nucleophile. scribd.com Lutidine is often chosen because its steric hindrance makes it non-nucleophilic, preventing it from competing with the primary amine in the reaction. scribd.com
The combination of a coupling agent like TBTU and a base like lutidine provides a mild, efficient, and high-yielding method for amide bond formation, minimizing side reactions and preserving sensitive functional groups. scribd.comluxembourg-bio.com
| Coupling Agent | Full Name | Class | Activating Mechanism |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Uronium Salt | Forms a highly reactive HOBt-ester intermediate. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | Forms a highly reactive HOAt-ester, known for reducing racemization. luxembourg-bio.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Forms a HOBt-ester intermediate. luxembourg-bio.com |
| EDC/DCC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / Dicyclohexylcarbodiimide | Carbodiimide | Forms a reactive O-acylisourea intermediate. luxembourg-bio.com |
| CDI | 1,1'-Carbonyldiimidazole | Imidazolium | Forms a reactive acyl-imidazole intermediate. scribd.com |
This table presents a selection of common coupling agents used in amide synthesis.
The choice of solvent and the optimization of reaction conditions are critical for maximizing the yield and purity of this compound. The ideal solvent should dissolve all reactants and reagents but not react with them.
Commonly used solvents for amidation reactions include:
Dichloromethane (DCM): A non-polar aprotic solvent that is effective for many coupling reactions. researchgate.net
Dimethylformamide (DMF): A polar aprotic solvent that is excellent for dissolving a wide range of reactants, including less soluble carboxylic acids and amines. It can also help to accelerate the reaction rate. google.com
Tetrahydrofuran (THF): A less polar aprotic solvent, often used in combination with other solvents. nih.gov
Ethyl Acetate: A moderately polar solvent from which the product can sometimes be directly crystallized. google.com
Optimization of the reaction typically involves:
Temperature: Most coupling reactions are performed at room temperature, although initial activation may be carried out at 0 °C to control reactivity and minimize side reactions. scribd.com
Reaction Time: Progress is monitored using techniques like Thin-Layer Chromatography (TLC) to determine when the starting materials have been consumed, which can range from a few hours to overnight. basjsci.edu.iq
Stoichiometry: While a 1:1 ratio of amine to carboxylic acid is theoretically required, it is sometimes advantageous to use a slight excess of one reactant to drive the reaction to completion, particularly if one component is more valuable or difficult to remove.
| Parameter | Typical Conditions | Rationale |
| Solvent | DMF, DCM, THF nih.govresearchgate.netgoogle.com | Must dissolve reactants; polarity can influence reaction rate. Aprotic solvents are preferred to avoid reaction with intermediates. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can control exothermic reactions and reduce side products. Most reactions proceed efficiently at ambient temperature. scribd.com |
| Base | DIPEA, 2,6-Lutidine, Triethylamine | Neutralizes acidic byproducts and facilitates the reaction. Non-nucleophilic bases are preferred. scribd.com |
| Time | 2 - 24 hours | Reaction completion is monitored by TLC or LC-MS to avoid degradation or side reactions from prolonged exposure to reagents. basjsci.edu.iqresearchgate.net |
This table summarizes typical conditions for optimizing the synthesis of N-aryl amides.
Strategies for this compound Structural Modification and Analogue Synthesis
Structural modification of the parent molecule is a key strategy for developing new compounds with tailored properties. Modifications can be targeted at the amide linker or the aromatic rings.
Altering the central amide bond can significantly impact the molecule's three-dimensional shape, polarity, and hydrogen bonding capability. While direct modification of the existing amide bond is difficult, analogues with different linkers can be synthesized by using alternative starting materials. Strategies include:
Reverse Amides: Synthesizing the regioisomer, 3-amino-N-(2-(2-isopropylphenoxy)ethyl)benzamide, which involves a different synthetic route starting from 3-aminobenzoic acid and 2-(2-isopropylphenoxy)ethan-1-amine.
Amide Bioisosteres: Replacing the amide bond entirely with groups that mimic its steric and electronic properties, such as esters, sulfonamides, or reversed sulfonamides. This requires fundamentally different synthetic approaches tailored to the specific functional group being introduced.
Introducing substituents onto the aromatic rings is a more common and straightforward approach to generating analogues. This is typically achieved by selecting appropriately substituted starting materials rather than by direct substitution on the final product.
Aminophenyl Ring Modification: A wide range of substituted m-phenylenediamines can be used as starting materials. For example, reacting 2-(2-isopropylphenoxy)acetic acid with 4-chloro-1,3-phenylenediamine would yield N-(3-amino-4-chlorophenyl)-2-(2-isopropylphenoxy)acetamide. scbt.com This allows for the introduction of various electronic and steric features onto this part of the molecule.
Phenoxy Ring Modification: Similarly, the phenoxyacetic acid component can be varied. Starting with a substituted 2-isopropylphenol, such as 2-isopropyl-5-methylphenol (carvacrol), and reacting it with an alpha-haloacetate followed by amidation would produce analogues with substitutions on the phenoxy ring.
| Position of Substitution | Starting Material Modification | Example Analogue Name |
| Aminophenyl Ring (C4 position) | Use of 4-chloro-m-phenylenediamine | N-(3-Amino-4-chlorophenyl)-2-(2-isopropylphenoxy)acetamide scbt.com |
| Aminophenyl Ring (C5 position) | Use of 5-fluoro-m-phenylenediamine | N-(3-Amino-5-fluorophenyl)-2-(2-isopropylphenoxy)acetamide |
| Phenoxy Ring (C5 position) | Use of 2-isopropyl-5-methylphenol | N-(3-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide |
| Phenoxy Ring (C4 position) | Use of 4-chloro-2-isopropylphenol | N-(3-Aminophenyl)-2-(4-chloro-2-isopropylphenoxy)acetamide |
This table illustrates how the selection of substituted starting materials can be used to generate a variety of analogues of the target compound.
Isopropyl Group Modifications
The isopropyl group on the phenoxy ring of this compound offers a site for further chemical modification, allowing for the synthesis of a variety of derivatives with potentially altered properties. Common modifications include oxidation, dehydrogenation, and substitution reactions.
One potential modification is the catalytic dehydrogenation of the isopropyl group to an isopropenyl group. This transformation can be achieved using various catalysts at elevated temperatures. For instance, the dehydrogenation of isopropylbenzene to α-methylstyrene is a well-established industrial process that can be adapted for this purpose. researchgate.net
Another avenue for modification involves the functionalization of the benzylic C-H bonds of the isopropyl group. Recent advances in catalysis have enabled the direct and selective functionalization of such C-H bonds, offering a route to introduce new functional groups. For example, rhodium-catalyzed C-H insertion reactions using diazo compounds can be employed to introduce ester or phosphonate (B1237965) groups at the benzylic position. semanticscholar.org
Below is a table summarizing potential modifications of the isopropyl group:
| Modification Type | Reagents and Conditions | Potential Product |
| Catalytic Dehydrogenation | Mixed metal oxide catalyst (e.g., MgO+CaCl2+Zn), 550-650 °C | N-(3-Aminophenyl)-2-(2-isopropenylphenoxy)acetamide |
| Benzylic C-H Functionalization | Rh₂(S-di-(4-Br)TPPTTL)₄, ((aryl)(diazo)methyl)phosphonate | N-(3-Aminophenyl)-2-(2-(1-phosphonatoethyl)phenoxy)acetamide derivative |
Advanced Synthetic Techniques and Green Chemistry Approaches in Phenoxyacetamide Synthesis
Modern synthetic chemistry emphasizes the use of advanced techniques and green chemistry principles to improve reaction efficiency, reduce waste, and enhance safety. These approaches are highly applicable to the synthesis of phenoxyacetamides.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. Both the Williamson ether synthesis and the amide formation steps in the synthesis of this compound can be significantly accelerated using microwave heating. For instance, microwave-assisted Williamson ether synthesis has been shown to reduce reaction times from hours to minutes, with high yields. researchgate.netsacredheart.edu Similarly, microwave-assisted amidation of esters with amines is an efficient method for the rapid synthesis of amides. researchgate.net
The following table provides a comparison of conventional and microwave-assisted Williamson ether synthesis for a model system:
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | 65 minutes (reflux) | ~38% | sacredheart.edu |
| Microwave Irradiation | 3 minutes | ~70% | sacredheart.edu |
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The cavitation effect induced by ultrasound creates localized high temperatures and pressures, promoting mass transfer and accelerating the reaction. Ultrasound has been successfully applied to both Williamson ether synthesis and amide synthesis. organic-chemistry.org Ultrasound-assisted amide synthesis from esters and amines can often be performed under milder conditions and in shorter times compared to conventional methods.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The multi-step synthesis of phenoxyacetamides can be adapted to a continuous flow process. rsc.orgnih.govresearchgate.netillinois.edu This involves pumping the reactants through a series of reactors where the Williamson ether synthesis and subsequent amidation occur sequentially. In-line purification techniques can also be integrated into the flow system to remove byproducts and unreacted starting materials.
Green Chemistry Approaches: The principles of green chemistry can be applied to various aspects of phenoxyacetamide synthesis. This includes the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are considered more environmentally benign alternatives to traditional solvents like DMF or chlorinated hydrocarbons. whiterose.ac.ukijcps.orgijsr.netacs.orgwhiterose.ac.uk Furthermore, solvent-free reaction conditions, where the reactants are heated together without a solvent, represent an even greener approach. researchgate.net The use of catalysts that can be easily recovered and reused also contributes to the sustainability of the process. For example, solid-supported catalysts can be employed in flow chemistry systems for easy separation from the product stream.
Computational Chemistry and Molecular Modeling of N 3 Aminophenyl 2 2 Isopropylphenoxy Acetamide and Its Derivatives
Quantum Chemical Calculations: Density Functional Theory (DFT) Studies
DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their optimized geometry, electronic properties, and reactivity.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Docking Studies against Relevant Protein Targets (e.g., VEGFr, COX-1/2, HKMT)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For N-(3-Aminophenyl)-2-(2-isopropylphenoxy)acetamide and its analogs, docking studies have been instrumental in elucidating their potential mechanisms of action against various therapeutically relevant protein targets.
Vascular Endothelial Growth Factor Receptor (VEGFR): The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. nih.gov Targeting VEGFR, particularly VEGFR-2, is a key strategy in antiangiogenic cancer therapy. nih.govnih.gov A molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide (B32628), a close analog of the title compound, was conducted to evaluate its potential as an anticancer agent by targeting the VEGFR receptor. researchgate.net The study revealed that the compound fits into the active site of the receptor, forming a stable complex with a substantial binding energy of -6.24 kJ/mol. researchgate.net This interaction suggests a potential inhibitory role against VEGFR, thereby obstructing the angiogenesis pathway. researchgate.net
Cyclooxygenase (COX-1/2): Cyclooxygenase enzymes, COX-1 and COX-2, are key enzymes in the prostaglandin (B15479496) biosynthesis pathway and are well-established targets for anti-inflammatory drugs. In silico modeling studies have been performed on derivatives of the core acetamide structure to predict their anti-inflammatory activity by targeting COX-1 and COX-2. researchgate.net For instance, a derivative, N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, was evaluated through docking, and the results predicted the formation of stable complexes with both COX-1 and COX-2, confirming its potential as an anti-inflammatory agent. researchgate.netuomphysics.net
Other Relevant Targets: The therapeutic potential of this class of compounds is not limited to VEGFR and COX. Docking studies have explored their interactions with other protein families. For example, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide was docked against Matrix Metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix and a target in cancer therapy. nih.gov The analysis showed strong interactions, with binding energies for various conformations ranging from -6.49 to -7.48 kcal/mol. nih.gov Furthermore, while direct docking studies against Histone Kinase Methyltransferases (HKMTs) are not extensively reported, related studies on aminophenyl benzamide (B126) derivatives as Histone Deacetylase (HDAC) inhibitors provide valuable insights. nih.govresearchgate.netsphinxsai.com HDACs are a related class of enzymes crucial in epigenetic regulation, and their inhibition is a valid anticancer strategy. nih.govresearchgate.net The pharmacophore models developed from these studies can guide future docking analyses against other histone-modifying enzymes like HKMTs.
| Compound/Derivative | Protein Target | Binding Energy / Score | Reference |
|---|---|---|---|
| N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide | VEGFr | -6.24 kJ/mol | researchgate.net |
| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide | MMP-2 | -6.49 to -7.48 kcal/mol | nih.gov |
| N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole | COX-1 / COX-2 | Complex formation predicted | researchgate.netuomphysics.net |
Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, predicting the movement of every atom in the system over time. mdpi.com This computational method is crucial for assessing the stability of the docked complex and understanding the conformational changes that may occur upon ligand binding.
For derivatives such as N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, MD simulations have been employed following docking studies to validate the stability of the ligand-protein complex. researchgate.net These simulations, typically run for nanoseconds, monitor key parameters like the root-mean-square deviation (RMSD) of the protein and ligand atoms. A stable RMSD value over the simulation time indicates that the ligand remains securely bound within the protein's active site and that the complex is structurally stable. mdpi.comresearchgate.net
MD simulations also provide insights into the specific intermolecular interactions that maintain the complex's stability, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. By analyzing the trajectory of the simulation, researchers can determine the persistence of these interactions over time, identifying the key amino acid residues responsible for anchoring the ligand. This detailed understanding of the complex's conformational dynamics is invaluable for rational drug design, allowing for the optimization of lead compounds to enhance their binding affinity and residence time at the target.
Ligand-Based and Structure-Based Drug Design Principles
The development of this compound and its derivatives as potential therapeutic agents heavily relies on both ligand-based and structure-based drug design principles. nih.govresearchgate.net
Structure-Based Drug Design (SBDD): This approach utilizes the known three-dimensional structure of the target protein to design or identify potent inhibitors. researchgate.net The molecular docking studies described previously are a cornerstone of SBDD. researchgate.netnih.gov By visualizing how compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide fit into the active site of VEGFR, chemists can rationally modify the molecule's structure to improve its complementarity with the target. researchgate.net For example, a modification might be proposed to form an additional hydrogen bond with a key residue in the binding pocket, thereby increasing the compound's potency.
Ligand-Based Drug Design (LBDD): When the 3D structure of the target protein is unknown, LBDD methods are employed. nih.gov These strategies rely on analyzing a set of molecules known to be active against the target to derive a model that defines the essential physicochemical and structural features required for activity. Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are the primary tools in LBDD. nih.govnih.gov For aminophenyl acetamide and benzamide derivatives, pharmacophore models have been developed that consist of features like aromatic rings, hydrogen bond donors, and hydrogen bond acceptors arranged in a specific 3D geometry. nih.govresearchgate.net These models serve as templates to screen virtual libraries for new, structurally diverse compounds with a high probability of being active, or to guide the synthesis of novel derivatives with improved biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. sphinxsai.com For derivatives of this compound, 2D and 3D-QSAR studies have been crucial in understanding the structural requirements for their inhibitory activity against targets like Histone Deacetylase 2 (HDAC2). sphinxsai.com
In these studies, a dataset of related compounds with known biological activities (e.g., IC50 values) is used. nih.govresearchgate.net Various molecular descriptors—numerical values that characterize the chemical structure, such as electronic, thermodynamic, and structural properties—are calculated for each molecule. sphinxsai.com Statistical methods, like Genetic Function Approximation (GFA) and Partial Least Squares (PLS), are then used to build a mathematical equation that relates these descriptors to the observed biological activity. sphinxsai.com
A 3D-QSAR study on aminophenyl benzamide derivatives as HDAC inhibitors generated a robust five-point pharmacophore model with two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.govresearchgate.net The resulting atom-based 3D-QSAR model showed excellent statistical significance. nih.gov The model indicated that hydrophobic character is crucial for HDAC inhibition and that the inclusion of hydrogen bond donating groups positively contributes to potency, whereas electron-withdrawing groups have a negative influence. nih.govresearchgate.net Such models provide clear guidelines for designing new compounds with enhanced inhibitory activity. nih.gov
| QSAR Model Type | Statistical Parameter | Value | Significance | Reference |
|---|---|---|---|---|
| 3D-QSAR (Atom-based) for HDAC inhibitors | Correlation Coefficient (r²) | 0.99 | Excellent correlation between predicted and observed activity | nih.gov |
| Cross-validated Correlation Coefficient (q²) | 0.85 | Good predictive power of the model | nih.gov | |
| 2D-QSAR for HDAC2 inhibitors (GFA method) | Correlation Coefficient (r²) | 0.794 | Good model fit | sphinxsai.com |
| Cross-validated Correlation Coefficient (r²CV) | 0.634 | Acceptable internal predictivity | sphinxsai.com | |
| Predictive Correlation Coefficient (r²pred) | 0.6343 | Acceptable external predictivity | sphinxsai.com | |
| 3D-QSAR (MFA) for HDAC2 inhibitors (GFA method) | Correlation Coefficient (r²) | 0.927 | Highly significant model fit | sphinxsai.com |
| Cross-validated Correlation Coefficient (r²CV) | 0.815 | Good internal predictivity | sphinxsai.com | |
| Predictive Correlation Coefficient (r²pred) | 0.845 | Good external predictivity | sphinxsai.com |
Structure Activity Relationship Sar Investigations for Phenoxyacetamide Scaffolds in Drug Discovery
Design and Synthesis of N-(3-Aminophenyl)-2-(2-isopropylphenoxy)acetamide Analogues for SAR Studies
The design of analogues for SAR studies typically involves a systematic modification of the lead compound's structure to explore the chemical space around it. For a molecule like this compound, the design strategy would focus on modifications of its three key components: the 2-isopropylphenoxy group, the N-(3-aminophenyl) group, and the central acetamide (B32628) linker.
The synthesis of a library of such analogues generally follows a convergent approach. A common synthetic route involves the O-alkylation of a substituted phenol (B47542) with a haloacetyl halide to form a 2-phenoxyacetyl halide intermediate. This intermediate is then reacted with a substituted aniline (B41778) in an amidation reaction to yield the final phenoxyacetamide derivative. ekb.eg
The general synthetic scheme can be outlined as follows:
Step 1: Synthesis of 2-phenoxyacetic acid derivatives. A substituted phenol is reacted with an alpha-haloacetic acid ester (e.g., ethyl chloroacetate) in the presence of a base (e.g., potassium carbonate) to yield the corresponding ethyl phenoxyacetate. Subsequent hydrolysis of the ester furnishes the 2-phenoxyacetic acid derivative.
Step 2: Amide bond formation. The synthesized 2-phenoxyacetic acid derivative is then coupled with a substituted aniline. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with the aniline. Alternatively, peptide coupling reagents (e.g., DCC, EDC) can be used to facilitate the direct amidation.
This synthetic strategy is highly versatile and allows for the introduction of a wide variety of substituents on both the phenoxy and the N-phenyl rings, making it ideal for the generation of a chemical library for comprehensive SAR studies.
Systematic Structural Modifications and Their Influence on Biological Activities
Systematic structural modifications are crucial for understanding how different parts of the molecule contribute to its biological activity. For the phenoxyacetamide scaffold, modifications can be made to the phenoxy ring (Ring A), the N-phenyl ring (Ring B), and the acetamide linker.
Modifications on the Phenoxy Ring (Ring A):
Substituents on the phenoxy ring can significantly influence the compound's electronic and steric properties, which in turn can affect its binding affinity to a biological target. For instance, in a series of 2-phenoxyacetamide (B1293517) analogues evaluated as monoamine oxidase (MAO) inhibitors, it was found that the position and nature of the substituent on the phenoxy ring had a profound impact on their activity and selectivity. nih.govmdpi.com
Steric Effects: The size and position of the substituent can influence the compound's ability to fit into the binding pocket of the target protein. Bulky substituents at the ortho position, like the isopropyl group in this compound, can induce a specific conformation of the molecule, which might be beneficial or detrimental to its activity.
Modifications on the N-Phenyl Ring (Ring B):
The N-phenyl ring offers another site for modification to probe for additional interactions with the target.
Position of the Amino Group: The position of the amino group on the N-phenyl ring (ortho, meta, or para) can be critical for activity. The meta-position, as in the title compound, may allow for specific hydrogen bonding interactions that are not possible with ortho or para substitution.
Substitution on the Amino Group: The amino group itself can be further modified (e.g., acylated, alkylated) to explore its role in target binding.
Other Substituents: Introducing other substituents on Ring B can modulate the compound's lipophilicity, electronic properties, and potential for additional interactions.
The following table illustrates hypothetical SAR data for modifications on Ring A, based on general principles observed in phenoxyacetamide derivatives.
| Compound | Ring A Substituent (R) | Relative Activity |
|---|---|---|
| 1 | H | 1.0 |
| 2 | 4-Methoxy | 5.2 |
| 3 | 2-Isopropyl | 3.5 |
| 4 | 4-Chloro | 2.1 |
| 5 | 2,4-Dichloro | 1.5 |
Illustrative SAR of Ring A Modifications This data is for illustrative purposes only and is based on general trends observed in phenoxyacetamide derivatives.
Modifications on the Acetamide Linker:
The acetamide linker is a key structural element that provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Modifications to this linker, such as changing its length or rigidity, can have a significant impact on biological activity. However, such modifications are often more synthetically challenging and may lead to a loss of the core phenoxyacetamide scaffold.
Identification of Pharmacophoric Features Essential for Activity
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Based on the SAR of various phenoxyacetamide derivatives, a general pharmacophore model can be proposed.
The essential pharmacophoric features for a hypothetical biologically active phenoxyacetamide derivative would likely include:
A Hydrophobic Region: Provided by the phenoxy ring. The size and shape of this hydrophobic pocket in the target protein would determine the optimal substitution pattern on this ring.
A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group.
A Hydrogen Bond Donor: The N-H group of the acetamide linkage.
A Second Hydrophobic/Aromatic Region: Provided by the N-phenyl ring. This ring can engage in pi-stacking or hydrophobic interactions with the target.
A Hydrogen Bond Donor/Acceptor: The amino group on the N-phenyl ring, which can serve as a key interaction point.
The spatial arrangement of these features is critical for optimal binding to the target.
Elucidation of Molecular Features Governing Selectivity and Potency
The potency and selectivity of phenoxyacetamide derivatives are governed by a combination of molecular features that optimize the compound's interaction with its biological target.
Potency: Potency is generally enhanced by maximizing the favorable interactions with the target. This can be achieved by:
Optimal Substitution: Introducing substituents that create additional hydrogen bonds, van der Waals interactions, or hydrophobic interactions. For example, the 4-methoxy group in compound 2 (from the table above) might be involved in a key hydrogen bond, thus increasing its potency.
Conformational Rigidity: The introduction of bulky groups, like the 2-isopropyl group, can restrict the molecule's conformation, pre-organizing it for a more favorable binding pose and reducing the entropic penalty of binding.
Selectivity: Selectivity for a particular target over others is often achieved by exploiting differences in the binding sites of the target proteins.
Steric Hindrance: Introducing bulky substituents that are accommodated by the target's binding site but clash with the binding sites of off-target proteins can enhance selectivity.
Specific Interactions: Incorporating functional groups that can form specific interactions (e.g., a specific hydrogen bond) with a residue that is unique to the target protein can also confer selectivity.
The following table provides an illustrative example of how modifications to the N-phenyl ring (Ring B) might influence potency and selectivity.
| Compound | Ring B Substituent (R') | Potency (IC50, nM) | Selectivity vs. Target Y |
|---|---|---|---|
| A | 3-Amino | 50 | 10-fold |
| B | 4-Amino | 200 | 2-fold |
| C | 2-Amino | 500 | 1-fold |
| D | 3-Acetamido | 80 | 8-fold |
| E | H | 1000 | 1-fold |
Illustrative SAR of Ring B Modifications on Potency and Selectivity This data is for illustrative purposes only and is based on general principles of SAR.
Mechanistic Pharmacology and Biological Target Identification in Phenoxyacetamide Research
Methodologies for Investigating the Mechanism of Action of Novel Compounds
Elucidating the mechanism of action (MOA) of a novel compound like N-(3-Aminophenyl)-2-(2-isopropylphenoxy)acetamide is a multifaceted process that integrates a variety of experimental and computational techniques. The primary goal is to understand the specific biochemical interactions through which the compound exerts its pharmacological effect. A comprehensive investigation typically begins with broad phenotypic screening to identify the compound's effects on cellular or organismal systems, followed by more focused studies to pinpoint the molecular targets and pathways involved.
Key methodologies include:
High-Throughput Screening (HTS): Large libraries of compounds are tested to identify those that elicit a desired biological response. For a novel phenoxyacetamide, this could involve screening against panels of cancer cell lines, enzymes, or receptors to gain initial insights into its potential therapeutic area. mdpi.com
Transcriptomic and Proteomic Profiling: Techniques such as microarray analysis, RNA-sequencing, and mass spectrometry-based proteomics can reveal changes in gene and protein expression patterns within cells or tissues upon treatment with the compound. These global analyses can provide clues about the pathways and cellular processes modulated by the compound.
Genetic Approaches: Methods like CRISPR-Cas9 screening or RNA interference (RNAi) can be used to identify genes that are essential for the compound's activity. By systematically knocking out or knocking down genes, researchers can identify those whose absence confers resistance or sensitivity to the compound, thereby implicating their protein products as potential targets or key pathway components.
Chemical Biology Approaches: The synthesis of chemical probes derived from the lead compound allows for the direct identification of binding partners in a biological system. These approaches are discussed in more detail in subsequent sections.
The integration of data from these diverse methodologies allows for the formulation of a testable hypothesis regarding the compound's MOA, which can then be validated through more specific in vitro and in vivo studies.
Strategies for Biological Target Identification of Phenoxyacetamide Derivatives
Identifying the direct molecular targets of a bioactive small molecule is a critical step in drug discovery and development. For a novel compound such as this compound, several powerful strategies can be employed to deconvolve its biological targets from the complex cellular milieu.
Computational or in silico methods offer a rapid and cost-effective approach to generate hypotheses about the potential biological targets of a small molecule. mdpi.com These methods leverage the vast amount of publicly available biological and chemical data to predict ligand-target interactions.
Common in silico approaches include:
Ligand-Based Methods: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. The structure of this compound would be compared to databases of known bioactive compounds. Techniques like 2D fingerprint similarity searching or 3D shape-based screening can identify known drugs or tool compounds with similar structures, suggesting that our compound of interest might share their targets.
Structure-Based Methods: If the three-dimensional structure of potential protein targets is known, molecular docking simulations can be performed. This involves computationally placing the compound into the binding site of a protein and scoring the goodness of fit. A high docking score suggests a favorable binding interaction and identifies the protein as a potential target.
Machine Learning and Data Mining: These approaches use algorithms to build predictive models from large datasets of known ligand-target interactions. By analyzing the physicochemical properties and structural features of this compound, these models can predict the probability of it interacting with a panel of known biological targets.
The output of these in silico methods is a ranked list of potential targets, which then require experimental validation.
Hypothetical In Silico Target Prediction Results for this compound
| Prediction Method | Predicted Target Class | Specific Examples | Confidence Score |
| Ligand-Based Similarity | Kinases | Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR) | High |
| Molecular Docking | Cyclooxygenases | COX-1, COX-2 | Medium |
| Machine Learning Model | Monoamine Oxidases | MAO-A, MAO-B | Medium |
| Pharmacophore Screening | Nuclear Receptors | Estrogen Receptor (ER), Androgen Receptor (AR) | Low |
Chemical proteomics has emerged as a powerful set of techniques for identifying the cellular targets of small molecules directly in a biological context. nih.govnih.gov These methods utilize chemical probes derived from the bioactive compound to isolate and identify its interacting proteins.
Activity-Based Protein Profiling (ABPP):
ABPP is a functional proteomic technology that employs small-molecule probes to assess the functional state of entire enzyme families in complex proteomes. researchgate.netresearchgate.netnih.gov An activity-based probe (ABP) typically consists of a reactive group that forms a covalent bond with the active site of an enzyme, a linker, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment.
In a competitive ABPP experiment, a cell lysate or live cells would be pre-incubated with this compound before the addition of a broad-spectrum ABP targeting a specific enzyme class (e.g., serine hydrolases or kinases). If the compound binds to a particular enzyme, it will block the binding of the ABP. The protein targets can then be identified by quantitative mass spectrometry, looking for proteins with reduced labeling in the presence of the compound. nih.gov
Compound-Centric Chemical Proteomics (CCCP):
In CCCP, the compound of interest is modified to create a chemical probe, often by attaching an affinity tag (like biotin) or a photoreactive group. This probe is then used to "fish out" its binding partners from a cell or tissue lysate.
Affinity-Based Pull-Down: A biotinylated version of this compound would be synthesized and immobilized on streptavidin beads. These beads are then incubated with a cell lysate. Proteins that bind to the compound will be captured on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry.
Photoaffinity Labeling: A probe is designed with a photoreactive group that, upon exposure to UV light, forms a covalent bond with any nearby molecules, including its binding targets. This approach has the advantage of capturing even weak or transient interactions.
Illustrative Data from a Hypothetical Competitive ABPP Experiment
| Protein ID | Protein Name | Fold Change (Compound vs. Control) | p-value | Potential Target? |
| P00533 | EGFR | -3.5 | <0.01 | Yes |
| P17252 | MAO-A | -2.8 | <0.01 | Yes |
| P28223 | MAO-B | -1.2 | >0.05 | No |
| P35354 | COX-1 | -1.1 | >0.05 | No |
| P35355 | COX-2 | -2.5 | <0.01 | Yes |
In Vitro Mechanistic Studies
Once potential biological targets have been identified through in silico and chemical proteomics approaches, their interactions with this compound must be validated and characterized using in vitro biochemical and biophysical assays.
If the predicted target is an enzyme, its inhibition by the compound can be directly measured. mdpi.com Enzyme inhibition assays are fundamental in drug discovery for quantifying the potency of a compound and understanding its mode of inhibition.
The assay typically involves incubating the purified enzyme with its substrate and varying concentrations of the inhibitor. The rate of the enzymatic reaction is measured, often through a change in absorbance, fluorescence, or luminescence. From this data, key inhibitory parameters can be determined:
IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Mechanism of Inhibition: Further kinetic studies can determine whether the inhibition is competitive (inhibitor binds to the active site), non-competitive (inhibitor binds to an allosteric site), or uncompetitive (inhibitor binds to the enzyme-substrate complex).
For example, if in silico predictions and ABPP experiments suggest that this compound targets cyclooxygenase-2 (COX-2), a COX-2 inhibition assay would be performed to confirm this interaction and determine its potency.
If the predicted target is a receptor, receptor binding assays are employed to measure the affinity of the compound for the receptor. These assays are crucial for understanding how a compound might modulate the function of a receptor, such as a G-protein coupled receptor (GPCR) or a nuclear receptor.
A common type of receptor binding assay is the competitive binding assay. In this setup, a radiolabeled or fluorescently labeled ligand with known affinity for the receptor is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound (this compound). The test compound will compete with the labeled ligand for binding to the receptor. By measuring the displacement of the labeled ligand, the binding affinity of the test compound can be determined and expressed as:
Ki (Inhibition constant): The concentration of the competing ligand that will bind to half of the binding sites at equilibrium in the absence of the labeled ligand. A lower Ki value indicates a higher binding affinity.
These in vitro assays provide quantitative data on the direct interaction between the compound and its putative target, which is essential for validating the findings from target identification studies and for guiding further lead optimization.
Modulation of Cellular Pathways and Biochemical Processes (e.g., VEGFR, COX, HKMT)
Research into this compound and related phenoxyacetamide compounds has revealed significant interactions with key cellular and biochemical pathways implicated in various pathological conditions. The primary focus of these investigations has been on the modulation of pathways involved in angiogenesis and inflammation, particularly those mediated by Vascular Endothelial Growth Factor Receptors (VEGFR) and Cyclooxygenase (COX) enzymes.
Vascular Endothelial Growth Factor Receptor (VEGFR) Pathway
The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. nih.gov Dysregulation of this pathway is a hallmark of cancer, contributing to tumor growth, survival, and metastasis. nih.gov Consequently, inhibiting VEGFR, particularly the VEGFR-2 subtype, is a key strategy in anticancer therapy. nih.govdovepress.com
Studies have shown that various derivatives of the phenoxyacetamide scaffold can act as potent inhibitors of VEGFR-2. For instance, a synthetic benzophenone (B1666685) analogue, 2-benzoyl-phenoxy acetamide (B32628) (BP-1), demonstrated significant antiangiogenic effects in Ehrlich Ascites Tumor (EAT) cells. nih.gov Treatment with this compound led to a downregulation of VEGF secretion and an inhibition of blood vessel formation. nih.gov The mechanism was linked to the suppression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that regulates hypoxia-induced angiogenesis and VEGF expression. nih.gov By inhibiting the nuclear translocation of HIF-1α, the compound effectively reduces VEGF expression, leading to its antiangiogenic effects. nih.gov
Further research has focused on designing novel phenoxyacetamide derivatives to target VEGFR-2 kinase specifically. A series of piperazinylquinoxaline-based derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activity. dovepress.com Several of these compounds showed potent inhibition of VEGFR-2 at sub-micromolar concentrations. dovepress.com Similarly, a series of thiophene-3-carboxamide (B1338676) derivatives were developed as VEGFR-2 inhibitors, with the lead compound demonstrating effective inhibition of VEGFR-2 phosphorylation and subsequent anti-angiogenic activities like the inhibition of cell migration and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov
The inhibitory activities of several phenoxyacetamide derivatives against VEGFR-2 are summarized below.
| Compound Class/Derivative | Target | IC₅₀ Value | Cell Line/Assay |
| Piperazinylquinoxaline Derivatives | VEGFR-2 | 0.19 µM - 0.60 µM | In vitro kinase assay |
| Thiophene-3-carboxamide Derivative (14d) | VEGFR-2 | 191.1 nM | In vitro kinase assay |
| bis( nih.govgalaxypub.comdpi.comtriazolo)[4,3-a:3',4'-c]quinoxaline Derivative (23j) | VEGFR-2 | 3.7 nM | In vitro kinase assay |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Cyclooxygenase (COX) Pathway
The Cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal in the inflammatory process. They mediate the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key inflammatory mediators. mdpi.comarchivepp.com Selective inhibition of COX-2 is a primary goal for anti-inflammatory therapies, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. mdpi.comnih.gov
The phenoxyacetamide scaffold has been identified as a promising framework for the development of selective COX-2 inhibitors. galaxypub.coarchivepp.com Research has demonstrated that various substituted phenoxyacetamide derivatives exhibit significant anti-inflammatory properties by selectively targeting the COX-2 enzyme. galaxypub.comdpi.com A study on novel phenoxy acetic acid derivatives showed that several compounds had potent inhibitory effects against the COX-2 isozyme, with some exhibiting high selectivity over COX-1. mdpi.com The anti-inflammatory effects of these compounds were confirmed in vivo, where they showed a significant reduction in paw thickness and weight in animal models without causing stomach ulcers. mdpi.com
The structural features of these derivatives, such as the nature and position of substituents on the phenyl ring, play a crucial role in their inhibitory potency and selectivity for COX-2. archivepp.com Molecular modeling studies have helped to elucidate the interactions between these compounds and the active site of the COX-2 enzyme, guiding the design of more effective inhibitors. mdpi.com
The inhibitory activities and selectivity of representative phenoxyacetamide derivatives against COX enzymes are presented below.
| Compound Derivative | Target | IC₅₀ Value (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| Phenoxy Acetic Acid Derivative (5c) | COX-2 | Not Specified | 111.53 |
| Phenoxy Acetic Acid Derivative (5d) | COX-2 | 0.06 - 0.09 | 133.34 |
| Phenoxy Acetic Acid Derivative (5f) | COX-2 | 0.06 - 0.09 | 125.17 |
| Celecoxib (Reference Drug) | COX-2 | 0.05 | 298.6 |
The Selectivity Index (SI) indicates the preference of a compound to inhibit COX-2 over COX-1. A higher SI value denotes greater selectivity for COX-2.
Histone Lysine Methyltransferase (HKMT) Pathway
Currently, there is a lack of specific research findings in the available scientific literature detailing the direct modulation of Histone Lysine Methyltransferase (HKMT) pathways by this compound or closely related phenoxyacetamide derivatives.
Lead Optimization Strategies for N 3 Aminophenyl 2 2 Isopropylphenoxy Acetamide Analogs
Principles of Hit-to-Lead and Lead Optimization in Pharmaceutical Research
The primary objective of H2L and LO is to identify a drug candidate with an optimal balance of potency, selectivity, pharmacokinetics, and safety to maximize its chances of success in clinical trials. upmbiomedicals.com This involves an iterative cycle of designing, synthesizing, and testing new analogs to understand the structure-activity relationship (SAR), which describes how the chemical structure of a molecule relates to its biological activity. dotmatics.comoncodesign-services.com
Key milestones in this process include:
Hit Confirmation: Verifying the activity of initial hits to ensure they are not false positives. wikipedia.org
Hit Expansion: Synthesizing and testing a small number of analogs to explore the initial SAR. wikipedia.org
Lead Identification: Selecting the most promising lead series based on a balance of properties for further optimization. upmbiomedicals.com
The ultimate goal is to produce a clinical candidate with a well-defined profile that meets the predefined target product profile.
Chemical Space Exploration and Library Design for Optimization
Once a lead compound like N-(3-Aminophenyl)-2-(2-isopropylphenoxy)acetamide is identified, exploring the surrounding "chemical space" becomes crucial for optimization. This involves systematically modifying the lead structure to identify analogs with improved properties. nih.gov The design of compound libraries for this purpose is a key strategy in modern drug discovery. nih.gov
These libraries can be either diverse, to explore a wide range of structural modifications, or focused, to fine-tune the properties of a known lead. acs.org For lead optimization, focused libraries are often employed. The design of these libraries requires careful consideration to ensure that the synthesized molecules have drug-like characteristics and are amenable to efficient lead optimization. nih.gov
Computational tools play a significant role in library design by allowing for the virtual screening of large numbers of potential analogs, helping to prioritize which compounds to synthesize and test. dotmatics.com This can significantly reduce the time and cost associated with experimental testing. dotmatics.com
Below is an interactive table illustrating a hypothetical focused library design for the optimization of a lead compound.
| R1 Group | R2 Group | R3 Group | Predicted Potency (IC50, nM) | Predicted Selectivity |
| H | Cl | CH3 | 150 | Moderate |
| F | H | CH3 | 120 | High |
| H | Cl | CF3 | 80 | High |
| OCH3 | H | CH3 | 200 | Low |
Note: The data in this table is hypothetical and for illustrative purposes only.
Strategies for Enhancing Biological Potency and Selectivity
A primary goal of lead optimization is to enhance the biological potency and selectivity of a drug candidate. patsnap.com Potency refers to the amount of a drug needed to produce a desired effect, while selectivity is the drug's ability to act on a specific target without affecting other, unintended targets. nih.gov
Several strategies can be employed to improve these properties:
Structural Modification: Altering the chemical structure of the lead compound can increase its affinity for the target receptor. patsnap.com This can involve adding or removing functional groups to optimize interactions with the target.
Structure-Activity Relationship (SAR) Analysis: Systematically modifying the lead structure and observing the effects on activity helps to build a detailed understanding of the SAR. dotmatics.com This knowledge guides the design of more potent and selective analogs.
Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how structural changes will affect potency and selectivity, allowing for more rational drug design. dotmatics.com
Targeting Allosteric Sites: Instead of targeting the primary binding site (orthosteric site), designing compounds that bind to allosteric sites can offer a different mechanism of action and potentially greater selectivity. researchgate.net
The following table presents hypothetical data from an SAR study to improve potency.
| Compound ID | Modification | Potency (IC50, nM) |
| Lead-001 | Original Structure | 500 |
| Analog-002 | Addition of a hydroxyl group | 250 |
| Analog-003 | Replacement of methyl with ethyl | 450 |
| Analog-004 | Introduction of a fluorine atom | 100 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Fragment-Based Drug Design (FBDD) Considerations for Phenoxyacetamides
Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying and developing lead compounds. pharmacelera.comnih.gov It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein. nih.govfrontiersin.org These fragments can then be grown, linked, or merged to create more potent and drug-like molecules. pharmacelera.com
For a scaffold like phenoxyacetamide, FBDD can be applied in several ways:
Deconstruction: The this compound molecule can be conceptually broken down into its constituent fragments (e.g., the aminophenyl group, the phenoxy group, and the acetamide (B32628) linker). These fragments could then be used as starting points for FBDD screening to identify optimal interactions with the target.
Fragment Growing: A small fragment identified from a screen could be "grown" by adding chemical functionalities to generate a larger molecule with higher affinity, potentially leading to a phenoxyacetamide analog. bu.edu
Fragment Linking: Two or more fragments that bind to adjacent sites on the target can be linked together to create a single, more potent molecule. pharmacelera.com
The "Rule of Three" is often used to guide the selection of fragments for FBDD libraries, as outlined in the table below.
| Property | "Rule of Three" Guideline |
| Molecular Weight | < 300 Da |
| Number of Hydrogen Bond Donors | ≤ 3 |
| Number of Hydrogen Bond Acceptors | ≤ 3 |
| cLogP | ≤ 3 |
Source: nih.gov, frontiersin.org
By employing these principles, FBDD can be a valuable tool in the optimization of this compound analogs, potentially leading to the discovery of novel and effective therapeutic agents.
Future Perspectives in Academic Research on N 3 Aminophenyl 2 2 Isopropylphenoxy Acetamide and Its Derivatives
Advancement in Synthetic Methodologies for Complex Phenoxyacetamide Derivatives
The future of phenoxyacetamide chemistry will heavily rely on the development of more efficient, versatile, and sustainable synthetic methods. While traditional methods like amide condensation have been effective, researchers are increasingly looking towards innovative strategies to construct complex and diverse libraries of these derivatives.
One promising avenue is the expanded use of multicomponent reactions (MCRs) . MCRs offer a significant advantage by combining three or more reagents in a single step to produce complex molecules, thereby accelerating the synthesis of compounds for biological screening. nih.gov This approach is particularly valuable for creating large, diverse libraries of phenoxyacetamide analogs for structure-activity relationship (SAR) studies.
Another area of advancement lies in the development and application of novel catalytic systems. For instance, the use of chiral catalysts could enable the enantioselective synthesis of phenoxyacetamide derivatives, which is crucial as different enantiomers of a chiral drug often exhibit different biological activities and toxicities. nih.gov Furthermore, advancements in reaction conditions, such as the use of microwave-assisted synthesis, can lead to significantly reduced reaction times and improved yields, making the synthetic process more efficient. mdpi.com
Future synthetic efforts will likely focus on methodologies that allow for late-stage functionalization. This approach enables the modification of a core phenoxyacetamide scaffold at a late point in the synthetic sequence, providing rapid access to a wide range of derivatives from a common intermediate. This strategy is highly efficient for optimizing lead compounds in drug discovery projects.
Integration of Advanced Computational Approaches for Predictive Modeling
Computational chemistry and cheminformatics are becoming indispensable tools in modern drug discovery, and their application to phenoxyacetamide research is set to expand significantly. These in silico methods accelerate the discovery process, reduce costs, and provide deep insights into molecular interactions.
Advanced computational techniques can be broadly categorized into molecular modeling and data modeling. nih.gov
Molecular Modeling: This includes methods like molecular docking and molecular dynamics (MD) simulations, which are based on the three-dimensional structures of target proteins. nih.govnih.gov These techniques are used to predict how phenoxyacetamide derivatives will bind to their biological targets, helping to rationalize observed activities and guide the design of more potent inhibitors. For example, MD simulations can assess the stability of a ligand-protein complex over time. nih.gov
Data Modeling: This approach uses statistical methods and machine learning algorithms to build predictive models from existing chemical and biological data. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can identify key molecular features that correlate with biological activity. As larger datasets of phenoxyacetamide derivatives become available, machine learning and artificial intelligence (AI) will play a crucial role in identifying complex patterns and predicting the properties of novel, un-synthesized compounds, including their activity and potential toxicity (ADMET). nih.govmdpi.comrsc.org
The integration of these computational approaches allows for the creation of a comprehensive in silico workflow, from initial virtual screening of compound libraries to the detailed analysis of binding modes and the prediction of pharmacokinetic properties, thereby streamlining the entire drug discovery pipeline for phenoxyacetamide derivatives.
Exploration of Novel Biological Targets and Therapeutic Applications
The phenoxyacetamide scaffold has demonstrated a wide range of biological activities, suggesting its potential against a variety of diseases. While initial studies may focus on a specific target, future research will undoubtedly uncover novel biological targets and therapeutic applications for N-(3-Aminophenyl)-2-(2-isopropylphenoxy)acetamide and its derivatives.
Phenoxyacetamide derivatives have already been investigated for several therapeutic applications:
Anti-cancer Agents: Certain derivatives have been identified as potent inhibitors of specific kinases, such as BCR-ABL1, which is implicated in chronic myeloid leukemia. nih.gov Others have been shown to induce apoptosis in cancer cell lines like HepG2 (liver cancer), highlighting their potential as cytotoxic agents. mdpi.com A separate class of N-(4-(3-aminophenyl)thiazol-2-yl)acetamides has shown high potency against both sensitive and resistant cancer cell lines, including melanoma and pancreatic cancer. researchgate.net
Anti-infective Agents: The scaffold has been explored for its activity against infectious diseases. For example, arylcarboxamides, a related class, have been designed and evaluated as anti-tubercular agents that target the mycobacterial membrane protein MmpL3. rsc.org
Insecticidal Agents: Research has also demonstrated the potential of phenoxyacetamide derivatives as insecticidal agents against agricultural pests like the cotton leafworm, Spodoptera littoralis. researchgate.net
Future research will likely employ target-agnostic screening approaches, such as phenotypic screening, to identify new therapeutic areas for this compound class. Furthermore, chemoproteomics and other advanced techniques can be used to identify the direct molecular targets of bioactive phenoxyacetamide compounds, thus uncovering novel mechanisms of action and expanding their potential applications to other diseases, such as neurodegenerative disorders or inflammatory conditions. mdpi.com
Table 1: Investigated Biological Targets of Phenoxyacetamide and Related Scaffolds
| Scaffold Type | Biological Target/Application | Disease/Organism | Reference |
|---|---|---|---|
| N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide | BCR-ABL1 Kinase Inhibitor | Chronic Myeloid Leukemia | nih.gov |
| Phenoxyacetamide Derivative | Apoptosis Induction (via PARP-1 inhibition) | Liver Cancer (HepG2 cells) | mdpi.com |
| N-(4-chlorophenyl)-2-phenoxyacetamide | Insecticidal Agent | Cotton Leafworm | researchgate.net |
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | Apoptosis and Autophagy Induction | Melanoma, Pancreatic Cancer | researchgate.net |
| Arylcarboxamide | MmpL3 Inhibitor | Tuberculosis | rsc.org |
Development of Structure-Guided Drug Design for Phenoxyacetamide Scaffolds
Structure-guided drug design is a powerful strategy that utilizes the three-dimensional structural information of a biological target to design potent and selective inhibitors. This approach will be central to the future optimization of phenoxyacetamide-based drug candidates.
The process begins with determining the crystal structure of the target protein, often in complex with an initial hit compound from the phenoxyacetamide class. This structural information provides a detailed map of the binding site, revealing key interactions between the ligand and the protein. Researchers can then use this information to rationally design modifications to the phenoxyacetamide scaffold to enhance these interactions.
A key technique in this area is scaffold hopping , which involves replacing the core chemical structure (the scaffold) of a known active compound with a chemically different but functionally similar one. biosolveit.de This can be used to overcome issues with the original scaffold, such as poor pharmacokinetic properties, toxicity, or patentability. biosolveit.de For the phenoxyacetamide scaffold, this could involve replacing the central acetamide (B32628) linker or the phenoxy group with bioisosteric replacements that maintain or improve the desired 3D arrangement of functional groups for target binding.
The development of structure-activity relationships (SAR) is another critical component. By systematically synthesizing and testing derivatives, researchers can understand how specific chemical modifications affect biological activity. nih.govnih.gov For example, modifying the isopropyl group on the phenoxy ring of this compound or substituting different groups on the aminophenyl ring can lead to significant changes in potency and selectivity. This iterative cycle of design, synthesis, and testing, guided by structural and computational insights, is the hallmark of modern drug discovery and will be essential for transforming promising phenoxyacetamide hits into optimized lead compounds.
Q & A
Basic Synthesis: What are the standard synthetic protocols for N-(3-Aminophenyl)-2-(2-isopropylphenoxy)acetamide?
Answer:
The compound is synthesized via a coupling reaction between ethyl 2-(2-isopropylphenoxy)acetic acid and 1,2-diaminobenzene. Key reagents include TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) as a coupling agent, lutidine as a base, and dry dichloromethane (DCM) as the solvent. The reaction proceeds at room temperature under inert conditions. Post-reaction purification involves column chromatography and recrystallization to isolate the pure product .
Advanced Synthesis: How can microwave-assisted synthesis optimize reaction efficiency for derivatives?
Answer:
Microwave-assisted synthesis can reduce reaction times and improve yields for structurally related acetamides. For example, halogen-substituted intermediates (e.g., 2-(2-halophenoxy)benzenamine) are synthesized under microwave irradiation (150–200 W, 100–120°C) in 10–15 minutes, compared to hours under conventional heating. This method enhances regioselectivity and minimizes side reactions, making it suitable for scaling derivatives with complex substituents .
Basic Pharmacological Screening: What in vitro assays are used to evaluate anticancer potential?
Answer:
Initial screening involves molecular docking studies to assess binding affinity to targets like EGFR or tubulin. For example, Sharma et al. (2018) used AutoDock Vina to simulate interactions with tubulin’s colchicine-binding site. In vitro cytotoxicity is then validated via MTT assays using cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values compared to standard chemotherapeutics like paclitaxel .
Advanced Structural Characterization: How does X-ray crystallography resolve discrepancies in molecular conformation?
Answer:
Single-crystal X-ray diffraction (SCXRD) determines precise bond lengths, angles, and intermolecular interactions. For example, crystal structures of N-(4-chlorophenyl) derivatives revealed planar acetamide moieties stabilized by N–H···O hydrogen bonds. This technique identifies polymorphic variations that impact solubility and bioactivity, aiding in structure-activity relationship (SAR) studies .
Basic Analytical Validation: Which spectroscopic methods confirm structural integrity?
Answer:
- FTIR : Validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹).
- ¹H/¹³C NMR : Confirms aromatic proton environments (δ 6.5–7.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm).
- HRMS : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 313.1784 for C₁₇H₂₁N₂O₂) .
Advanced SAR Studies: How do substituent variations (e.g., methyl vs. isopropyl) influence bioactivity?
Answer:
Comparative studies of N-(3-aminophenyl)-2-phenoxyacetamide analogs show that bulky substituents (e.g., isopropyl) enhance hydrophobic interactions with protein pockets, increasing anticancer potency. For instance, replacing methyl with isopropyl in position 2 improved tubulin inhibition by 40% in MDA-MB-231 cells. MD simulations further quantify steric effects on binding stability .
Data Contradiction Analysis: How to resolve conflicting cytotoxicity data between structural analogs?
Answer:
Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). For example, N-(2-aminophenyl) derivatives showed higher IC₅₀ in RPMI-1640 medium vs. DMEM due to differential nutrient interactions. Cross-validation using orthogonal assays (e.g., apoptosis via flow cytometry) and standardized protocols (e.g., CLSI guidelines) minimizes variability .
Advanced Computational Modeling: What parameters define reliable molecular docking for acetamide derivatives?
Answer:
- Grid Box Size : Adjusted to cover the entire binding site (e.g., 60 × 60 × 60 Å for tubulin).
- Scoring Functions : Use MM-GBSA for binding free energy calculations.
- Validation : Redocking co-crystallized ligands (RMSD < 2.0 Å) ensures accuracy. Studies on N-(3-aminophenyl) derivatives achieved a docking score of −9.2 kcal/mol against EGFR, correlating with in vitro IC₅₀ values .
Solubility Optimization: What formulation strategies improve aqueous solubility for in vivo studies?
Answer:
- Co-solvents : Use DMSO:PEG-400 (1:4 v/v) for parenteral administration.
- Nanoparticulate Systems : Encapsulation in PLGA nanoparticles (size: 150–200 nm) enhances bioavailability by 3-fold in rat models.
- pH Adjustment : Salt formation (e.g., hydrochloride) increases solubility at physiological pH .
Advanced Metabolic Profiling: How to identify major metabolites in hepatic microsomes?
Answer:
Incubate the compound with human liver microsomes (HLMs) and NADPH at 37°C. Analyze via LC-QTOF-MS/MS in positive ion mode. Key phase I metabolites include hydroxylation at the isopropyl group (Δm/z +16) and N-dealkylation (Δm/z −72). CYP3A4/2D6 isoforms are identified using selective inhibitors like ketoconazole .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
